Mafosfamide

描述

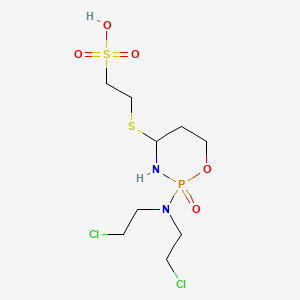

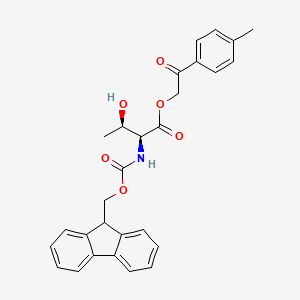

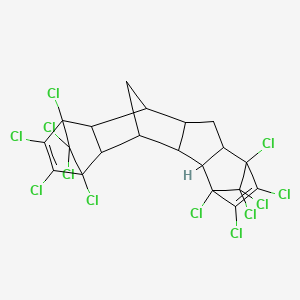

马福沙胺是一种恶唑磷烷烷化剂,在结构上与环磷酰胺相似。它主要被研究用于其作为化疗药物的潜力。马福沙胺在细胞色素 P450 的作用下代谢成 4-羟基环磷酰胺,然后转化为醛磷酰胺。 这反过来又产生了细胞毒性代谢物磷酰胺芥和丙烯醛 .

准备方法

马福沙胺被合成作为 4-羟基环磷酰胺的“稳定”前药。 合成路线涉及立体选择性合成和优化后的阳离子交换,然后进行冷冻干燥 . 马福沙胺的制备涉及 4-羟基环磷酰胺与硫乙烷磺酸反应,形成 4-羟基环磷酰胺的 4-硫乙烷磺酸盐 .

化学反应分析

马福沙胺会发生多种类型的化学反应,包括:

这些反应中常用的试剂和条件包括用于氧化的细胞色素 P450 酶和用于水解的水溶液。 这些反应形成的主要产物是 4-羟基环磷酰胺、磷酰胺芥和丙烯醛 .

科学研究应用

马福沙胺具有广泛的科学研究应用,包括:

作用机制

马福沙胺通过以下机制发挥作用:

相似化合物的比较

马福沙胺与其他类似化合物(如环磷酰胺、伊福斯法胺和曲磷酰胺)进行比较。这些化合物具有结构相似性,都是恶唑磷烷烷化剂。 马福沙胺的独特之处在于它不需要肝脏活化,并在细胞内液和细胞中直接发挥作用 . 这种特性使马福沙胺成为区域性癌症治疗和鞘内给药的有希望的候选药物 .

类似化合物

环磷酰胺: 需要肝脏活化,在化疗中广泛使用.

伊福斯法胺: 与环磷酰胺相似,但具有不同的代谢途径.

曲磷酰胺: 另一种具有类似治疗应用的恶唑磷烷烷化剂.

属性

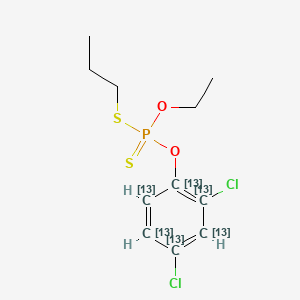

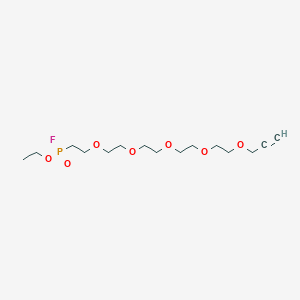

IUPAC Name |

2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUUPFTVAPUWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N2O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869012 | |

| Record name | 2-({2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}sulfanyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action for Mafosfamide?

A1: this compound is a pre-activated cyclophosphamide analogue that exerts its cytotoxic effects primarily by alkylating DNA. This alkylation leads to the formation of DNA cross-links, ultimately inhibiting DNA synthesis and triggering cell death. [, , , , ]

Q2: How does this compound's mechanism differ from cyclophosphamide?

A2: Unlike cyclophosphamide, this compound does not require hepatic activation to exert its cytotoxic effects. It spontaneously degrades into 4-hydroxycyclophosphamide, bypassing the need for metabolic conversion in the liver. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, studies in HL60 leukemic cells have shown that this compound exposure induces apoptosis, evidenced by morphological changes, biochemical markers, and cell cycle arrest in the S and G2 phases. []

Q4: Does c-myc expression play a role in this compound-induced apoptosis?

A4: While c-myc is implicated in apoptosis regulation, studies in this compound-treated HL-60 cells showed a dose- and time-dependent decrease in c-myc mRNA transcripts, suggesting that c-myc upregulation is not essential for this compound-induced apoptosis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C7H17Cl2N2O6PS. Its molecular weight is 387.2 g/mol.

Q6: How does the structure of this compound contribute to its activity?

A6: this compound's structure, containing a pre-activated cyclophosphamide analogue, allows it to spontaneously degrade into 4-hydroxycyclophosphamide, the active alkylating agent. This pre-activation bypasses the need for hepatic metabolism, distinguishing it from cyclophosphamide. [, ]

Q7: What is the target cytotoxic exposure for intrathecal this compound?

A8: Preclinical studies suggest a target cytotoxic exposure of 10 µmol/L for intrathecal this compound. This concentration can be achieved in ventricular cerebrospinal fluid after intraventricular administration. []

Q8: What types of cancer cells has this compound shown efficacy against in preclinical studies?

A9: In vitro studies demonstrate this compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer), Molt-4 (T-cell leukemia), rhabdomyosarcoma, and several leukemia cell lines (e.g., K-562, KG-1, HL-60). [, , ]

Q9: What is the efficacy of this compound in treating neoplastic meningitis?

A10: Clinical trials investigating intrathecal this compound for neoplastic meningitis due to leukemia, lymphoma, and solid tumors indicate good tolerability and efficacy. [] Phase II trials are ongoing. []

Q10: Has this compound shown promise in treating acute leukemia?

A11: this compound has been investigated for ex vivo purging of leukemia cells from bone marrow prior to autologous transplantation in patients with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). [, , , ] Results from a 10-year single-institution experience with 125 adult acute leukemia patients autografted with this compound-purged marrow demonstrated leukemia-free survival rates of 58% for AML and 56% for ALL at 8 years. []

Q11: How does the kinetics of hematopoietic reconstitution differ between ALL and ANLL after autologous bone marrow transplantation with this compound-treated marrow?

A12: Studies have shown that patients with ANLL experience significantly slower hematopoietic recovery compared to ALL patients after ABMT with this compound-treated marrow. This difference is thought to be related to the intrinsic fragility of the stem cell pool in ANLL and the intensity of the in vitro this compound treatment. []

Q12: What are the mechanisms of resistance to this compound?

A14: One major mechanism of resistance, particularly in cell lines like L1210/OAP and P388/CLA, is the elevated expression of aldehyde dehydrogenase (ALDH) activity. This enzyme detoxifies aldophosphamide, a crucial metabolite of this compound, thereby reducing its efficacy. [] Additionally, studies on Chinese hamster ovary cells selected for resistance to this compound have shown that hypersensitivity to this compound and other DNA cross-linking agents might arise from alterations in cell cycle progression of drug-treated cells. []

Q13: Are there differences in ALDH-mediated resistance between normal and tumor cells?

A15: Interestingly, studies suggest that the ALDH-3 isoform found in some tumor cells might be more efficient at detoxifying aldophosphamide compared to ALDH-3 from normal tissues. This difference in detoxification capacity could contribute to the differential sensitivity of tumor cells to oxazaphosphorines like this compound. []

Q14: Does this compound impact the immune system?

A17: Yes, this compound exhibits immunomodulatory effects. Studies show it can stimulate the immune system at low doses and suppress it at higher doses. [] For instance, low-dose this compound was shown to potentially eliminate T-suppressor cells, leading to an anti-tumor immune response in a rat leukemia model. []

Q15: Can this compound be combined with immunotherapy?

A15: While not directly addressed in the abstracts, this compound's ability to modulate the immune system, particularly its potential to enhance NK cell activity, suggests that combining it with immunotherapy approaches could be a potential area of further research.

Q16: Does this compound interact with drug-metabolizing enzymes?

A20: While this compound itself does not require hepatic activation, its metabolites can interact with aldehyde dehydrogenases, leading to their detoxification. [] This interaction can be exploited to enhance this compound's efficacy. For instance, N-isopropyl-p-formylbenzamide, a metabolite of procarbazine, acts as a competitive inhibitor of aldehyde dehydrogenase, potentiating the cytotoxic effects of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Chloropropyl)-10,11-dihydro-2-hydroxy-5H-dibenz[b,f]azepine](/img/structure/B565060.png)